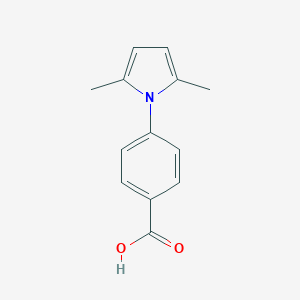

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Description

Historical Development and Research Evolution

The foundational chemistry underlying this compound traces back to the pioneering work of Carl Paal and Ludwig Knorr in 1884, who independently developed the Paal-Knorr synthesis for constructing pyrrole rings from 1,4-diketones. This seminal synthetic methodology established the chemical framework that would later enable the systematic preparation of substituted pyrrole derivatives, including the target compound of interest.

The specific research trajectory for this compound began to gain momentum in the early 2000s, with systematic synthetic investigations documented as early as 2003. These initial studies focused on developing reliable synthetic routes and characterizing the compound's fundamental properties. The synthesis typically employed ethyl 4-aminobenzoate as a starting material, which underwent Paal-Knorr condensation with acetonyl acetone in glacial acetic acid to furnish the corresponding ethyl ester, followed by hydrolysis to yield the target carboxylic acid.

The evolution of research methodologies has been particularly significant in advancing our understanding of this compound. Early synthetic approaches relied on traditional heating methods with extended reaction times, often requiring 3-4 hours of reflux conditions. However, contemporary methodologies have incorporated more sophisticated techniques, including microwave-assisted synthesis and optimized solvent systems, to enhance reaction efficiency and product yields.

A critical milestone in the compound's research evolution occurred when investigators began recognizing its propensity for decomposition and the implications for biological screening campaigns. Studies conducted by Hartmann and colleagues revealed that the observed biological activities in fragment screening libraries were often attributed to decomposition products rather than the parent compound itself. This discovery fundamentally shifted the research paradigm, emphasizing the importance of compound stability and purity in medicinal chemistry investigations.

The research landscape further evolved with the recognition of structure-activity relationships within the 2,5-dimethylpyrrole scaffold. Comprehensive investigations demonstrated that the specific substitution pattern on the pyrrole ring was crucial for biological activity, with the 2,5-dimethyl configuration showing optimal properties compared to other alkyl pyrrole derivatives. This understanding has guided subsequent synthetic efforts and compound optimization strategies.

Significance in Pharmaceutical Research Landscape

The pharmaceutical significance of this compound extends across multiple therapeutic domains, establishing it as a versatile platform for drug discovery and development. The compound's unique structural features, combining the hydrogen-bonding capacity of the carboxylic acid group with the hydrophobic and π-stacking properties of the pyrrole ring, make it an attractive scaffold for medicinal chemistry applications.

In antimicrobial research, the compound has demonstrated significant potential against Mycobacterium tuberculosis, including multidrug-resistant clinical isolates. Structure-activity relationship studies have revealed that derivatives incorporating cyclohexanemethyl groups on the methyleneamine side chain exhibit potent inhibitory effects, with some compounds achieving minimum inhibitory concentrations below 1 microgram per milliliter. These findings are particularly significant given the global health challenge posed by tuberculosis and the urgent need for new therapeutic agents.

Table 1: Antimicrobial Efficacy of Selected this compound Derivatives

| Compound Designation | Minimum Inhibitory Concentration (μg/mL) | Activity Classification | Target Organism |

|---|---|---|---|

| 5n | <1 | Bactericidal/Bacteriostatic | M. tuberculosis |

| 5q | <1 | Bactericidal/Bacteriostatic | M. tuberculosis |

| 5r | <1 | Bactericidal/Bacteriostatic | M. tuberculosis |

The compound's significance extends to enzyme inhibition research, where it has been investigated as a dual inhibitor of enoyl acyl carrier protein reductase and dihydrofolate reductase. These enzymes represent critical targets in bacterial metabolism, and their simultaneous inhibition offers potential advantages in combating antimicrobial resistance. The dual inhibition profile is particularly noteworthy as it may reduce the likelihood of resistance development compared to single-target approaches.

In biopharmaceutical manufacturing, this compound derivatives have emerged as promising enhancers of monoclonal antibody production in recombinant Chinese hamster ovary cell cultures. The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was identified from a screen of 23,227 chemicals as capable of increasing monoclonal antibody production while maintaining cell viability. This application represents a significant advancement in biotechnology, addressing the continuous demand for improved monoclonal antibody production efficiency and cost reduction.

The mechanism underlying the enhancement of monoclonal antibody production involves suppression of cell growth while simultaneously increasing cell-specific glucose uptake rates and intracellular adenosine triphosphate levels. Additionally, the compound influences glycosylation patterns, specifically suppressing galactosylation on monoclonal antibodies, which represents a critical quality attribute for therapeutic antibodies.

Table 2: Biological Activities and Applications of this compound

| Application Domain | Specific Activity | Research Status | Key Findings |

|---|---|---|---|

| Antimicrobial | Anti-tuberculosis activity | Active research | Minimum inhibitory concentration <1 μg/mL |

| Enzyme Inhibition | Dual enoyl acyl carrier protein reductase/dihydrofolate reductase inhibition | Established | Appreciable inhibitory activity demonstrated |

| Biotechnology | Monoclonal antibody production enhancement | Validated | 2.2-fold increase in cell-specific productivity |

| Chemical Biology | Screening artifact identification | Characterized | Decomposition products responsible for false positives |

Current Research Challenges and Opportunities

The research landscape surrounding this compound presents both significant challenges and substantial opportunities for advancing pharmaceutical science. One of the primary challenges involves the compound's inherent stability issues, which have profound implications for drug discovery campaigns and biological screening programs.

The decomposition tendency of lightly substituted pyrroles, including this compound, represents a critical challenge in medicinal chemistry research. Studies have demonstrated that upon exposure to air and elevated temperatures, these compounds undergo polymerization reactions, forming high-molecular-weight species with altered biological properties. The decomposition products, characterized by carboxylate-studded polymeric structures, can exhibit potent binding to nucleic acid-binding proteins, leading to false positive results in screening assays.

This stability challenge has necessitated the development of rigorous analytical protocols and storage conditions. Research has shown that freshly synthesized and purified samples of the compound are colorless but rapidly develop red coloration when exposed to ambient conditions. The color development correlates with the formation of polymeric decomposition products, which exhibit distinct ultraviolet-visible spectroscopic characteristics, including absorption peaks at 498 nanometers associated with π-π* transitions.

Despite these challenges, significant opportunities exist for advancing the therapeutic potential of this compound class. Structure-activity relationship investigations have revealed that the 2,5-dimethylpyrrole scaffold represents the most effective partial structure for enhancing monoclonal antibody production, suggesting that further structural optimization could yield even more potent derivatives. The identification of this key pharmacophore provides a foundation for rational drug design approaches.

Table 3: Research Challenges and Corresponding Opportunities

| Challenge | Impact | Opportunity | Potential Solution |

|---|---|---|---|

| Compound instability | False positive screening results | Development of stabilized analogs | Structure modification to prevent polymerization |

| Limited aqueous solubility | Bioavailability concerns | Prodrug strategies | Ester derivatives for improved pharmacokinetics |

| Narrow structure-activity relationships | Limited optimization scope | Scaffold hopping approaches | Exploration of related heterocyclic frameworks |

| Synthesis complexity | Cost and scalability issues | Process optimization | Microwave-assisted and flow chemistry methods |

Computational approaches present substantial opportunities for accelerating compound optimization. Molecular docking studies have provided insights into the binding modes of pyrrole derivatives with target proteins such as Mycobacterium tuberculosis membrane protein Large 3, revealing specific interactions within hydrophobic pockets and π-π stacking with aromatic residues. These computational insights can guide the rational design of next-generation compounds with improved potency and selectivity profiles.

The emergence of artificial intelligence and machine learning methodologies offers unprecedented opportunities for predicting compound properties and optimizing synthetic routes. These approaches could potentially address the historical challenges associated with compound stability and synthetic accessibility while identifying novel therapeutic applications.

Another significant opportunity lies in the expansion of therapeutic applications beyond the currently established domains. The compound's unique structural features and demonstrated biological activities suggest potential applications in areas such as cancer therapy, metabolic disorders, and neurodegenerative diseases. The dual enzyme inhibition profile, in particular, may prove valuable in targeting complex disease mechanisms that involve multiple pathways.

The biopharmaceutical manufacturing applications represent a particularly promising avenue for near-term commercial development. The validated enhancement of monoclonal antibody production, combined with the ability to modulate glycosylation patterns, addresses critical needs in the biotechnology industry. This application domain offers opportunities for rapid translation from research to commercial implementation.

Future research directions should prioritize the development of stabilized analogs that retain biological activity while addressing the decomposition challenges. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies will be essential for advancing promising candidates toward clinical evaluation. The integration of systems biology approaches could provide deeper insights into the compound's mechanisms of action and identify additional therapeutic targets.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZAIUIEXCYTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332598 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15898-26-7 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A widely employed method involves the Friedel-Crafts alkylation of benzoic acid derivatives with 2,5-dimethylpyrrole. The reaction typically proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using aluminum chloride (AlCl₃) as a Lewis catalyst. Key steps include:

-

Step 1 : Activation of 4-bromobenzoic acid with thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride.

-

Step 2 : Friedel-Crafts alkylation with 2,5-dimethylpyrrole at 0–5°C, yielding 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl chloride.

-

Step 3 : Hydrolysis of the acyl chloride using aqueous sodium hydroxide (NaOH) to obtain the final carboxylic acid.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 2) |

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Anhydrous DCM |

| Reaction Time | 6–8 hours |

Palladium-Catalyzed Cross-Coupling

An alternative route utilizes Suzuki-Miyaura cross-coupling between 4-boronobenzoic acid and 1-bromo-2,5-dimethylpyrrole. This method offers higher regioselectivity and avoids harsh acidic conditions:

-

Catalyst System : Palladium(II) acetate (Pd(OAc)₂, 5 mol%) with triphenylphosphine (PPh₃, 10 mol%).

-

Base : Sodium carbonate (Na₂CO₃) in a tetrahydrofuran (THF)/water (3:1) biphasic system.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial manufacturers prioritize scalability and cost-efficiency through continuous flow reactors. Key advantages include:

-

Enhanced Heat Transfer : Mitigates exothermic side reactions during alkylation.

-

Automated Process Control : Maintains optimal reagent stoichiometry (e.g., 1:1.05 molar ratio of benzoic acid to pyrrole derivative).

Typical Industrial Parameters :

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic tubular |

| Residence Time | 15–20 minutes |

| Throughput | 50–100 kg/day |

| Purity Post-Purification | ≥99.5% (HPLC) |

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated via:

-

Solvent Recovery : Distillation and reuse of DCM reduces environmental impact.

-

Catalyst Immobilization : Silica-supported AlCl₃ minimizes metal waste.

Advanced Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.85 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 2H, pyrrole-H), 2.21 (s, 6H, CH₃).

-

¹³C NMR : 167.8 ppm (COOH), 140.2–118.4 ppm (aromatic carbons), 13.1 ppm (CH₃).

High-Resolution Mass Spectrometry (HRMS) :

-

Observed [M+H]⁺: 216.1124 (calculated 216.1129 for C₁₃H₁₄NO₂).

Thermal and Crystallographic Profiling

-

Single-Crystal X-ray Diffraction : Monoclinic crystal system (P2₁/c), with dihedral angle of 33.8° between benzoic acid and pyrrole planes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 65–70 | 98.5 | Moderate | High (solvent waste) |

| Suzuki Coupling | 68–72 | 99.2 | High | Moderate |

| Continuous Flow | 75–80 | 99.5 | Industrial | Low |

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Common byproducts include di-alkylated derivatives (e.g., 3,4-bis(2,5-dimethylpyrrol-1-yl)benzoic acid), minimized by:

-

Low-Temperature Control : Limits electrophilic substitution at meta positions.

-

Precise Stoichiometry : 1.05 equiv of 2,5-dimethylpyrrole reduces excess reagent.

Catalytic Efficiency in Cross-Coupling

Pd leaching in Suzuki reactions is addressed by:

-

Heterogeneous Catalysts : Pd/C or Pd-Al₂O₃ systems enable catalyst reuse.

-

Ligand Design : Bulky phosphine ligands (e.g., SPhos) enhance stability.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances employ visible-light-mediated C–H functionalization using iridium-based photocatalysts (e.g., Ir(ppy)₃):

-

Conditions : 450 nm LED, DMF, room temperature.

-

Advantage : Avoids pre-functionalized benzoic acid derivatives.

Biocatalytic Approaches

Enzymatic synthesis using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:

-

Reaction : Transesterification of methyl benzoate with 2,5-dimethylpyrrole.

-

Yield : 55–60% with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Monoclonal Antibody Production

Overview

Monoclonal antibodies (mAbs) are crucial for therapeutic applications, including treatments for cancer, autoimmune diseases, and infectious diseases. The production of mAbs is typically performed using recombinant Chinese hamster ovary (CHO) cells, which are favored for their ability to produce complex glycoproteins with human-like glycosylation patterns.

Role of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid

Recent studies have highlighted the efficacy of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative of the acid) in enhancing mAb production. In a screening of over 23,000 compounds, this derivative was found to significantly increase the yield of mAbs in CHO cell cultures by:

- Suppressing Cell Growth : This allows for more resources to be directed towards antibody production rather than cell proliferation.

- Increasing ATP Levels : Enhanced intracellular ATP levels indicate improved metabolic activity conducive to higher antibody yields.

- Controlling Glycosylation : The compound also affects the N-glycan profile of mAbs, which is critical for their efficacy and stability as therapeutics .

Case Study Findings

A study published in PLoS ONE demonstrated that the addition of this compound resulted in a 2.2-fold increase in cell-specific productivity compared to control conditions. The structural analysis indicated that 2,5-dimethylpyrrole was the most effective component contributing to this enhancement .

Anti-Virulence Activity Against Mycobacterium tuberculosis

Overview

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, is complicated by the pathogen's ability to evade host immune responses. Targeting virulence factors is a promising strategy for developing new therapeutic agents.

Mechanism of Action

this compound has been identified as an anti-virulence compound that inhibits the protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis. This inhibition disrupts phagosome acidification and maturation, which are essential processes for bacterial survival within host cells .

Preclinical Studies

In vitro studies have shown that this compound can effectively reduce the virulence of Mycobacterium tuberculosis, making it a potential candidate for further development as an adjunct therapy in TB treatment .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit protein tyrosine phosphatase PtpA, disrupting phagosome acidification and maturation in Mycobacterium tuberculosis . This inhibition is achieved through binding interactions at the active site of the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The carboxylic acid group in the parent compound improves aqueous solubility compared to ester derivatives (e.g., ethyl benzoate analogs) .

- Crystallinity : Crystallographic studies (using SHELX software) reveal planar aromatic systems with dihedral angles of ~34° between the benzoic acid and pyrrole rings, influencing packing and stability .

Key Research Findings

- Hydrazide Derivatives : Compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)hydrazides exhibit dual activity against bacterial and fungal strains, with SAR studies highlighting the importance of electron-withdrawing substituents .

- Enzyme Inhibition : The ANT derivative’s lack of specificity underscores the challenge of designing targeted inhibitors, despite its efficacy in EphA2-related studies .

- Structural Insights : X-ray diffraction data confirm twisted molecular geometries in crystalline states, which may impact bioactivity .

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 2,5-dimethylpyrrole derivatives. Various synthetic routes have been developed to optimize yield and purity, including the use of different coupling agents and solvents. The characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. A study reported that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microorganisms, particularly through interactions with essential enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase .

Antitubercular Activity

The compound has also shown promise as an antitubercular agent. In vitro studies indicated that it possesses significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.1 µg/mL for some derivatives . The structural features of pyrrole contribute to its effectiveness against tuberculosis by enhancing binding affinity to target enzymes involved in bacterial growth.

Enhancement of Monoclonal Antibody Production

Recent investigations revealed that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative of the compound) significantly enhances monoclonal antibody production in Chinese hamster ovary (CHO) cells. This compound was found to suppress cell growth while increasing glucose uptake and adenosine triphosphate (ATP) levels during cell culture . The enhanced productivity was attributed to alterations in the N-glycan profile of the antibodies produced, which are critical for their therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups within the molecule. For instance, the presence of the 2,5-dimethylpyrrole moiety has been identified as a crucial structural element that enhances biological activity. Variants lacking this component exhibited diminished efficacy against microbial targets and reduced productivity in cell cultures .

| Chemical Structure | Biological Activity | Remarks |

|---|---|---|

| This compound | Antimicrobial | Effective against various bacteria and fungi |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Monoclonal antibody production enhancer | Increases productivity in CHO cells |

Case Studies

Case Study 1: Antibacterial Efficacy

A series of synthesized derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that several compounds exhibited MIC values comparable to standard antibiotics, suggesting potential for development into new antibacterial agents .

Case Study 2: Monoclonal Antibody Production

In a controlled experiment involving CHO cells, the addition of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide resulted in a 50% increase in monoclonal antibody yield compared to controls without the compound. This highlights its utility in biopharmaceutical manufacturing processes .

Q & A

Basic: What are the standard synthetic routes and characterization methods for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid?

Methodological Answer:

The compound is typically synthesized via a nucleophilic substitution or coupling reaction between substituted pyrrole derivatives and benzoic acid precursors. A reported protocol involves reacting 2,5-dimethylpyrrole with 4-bromobenzoic acid under palladium-catalyzed conditions. Post-synthesis, characterization includes:

- 1H/13C NMR : Peaks at δ = 1.99 ppm (CH3 groups on pyrrole) and δ = 13.07 ppm (carboxylic proton) confirm structure .

- LC/MS : A molecular ion peak at m/z 216.3 [M+H]+ with retention time tR = 10.24 min ensures purity .

- Melting Point : 195–198°C (validated via differential scanning calorimetry) .

Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity and specificity. Key parameters include:

- Column : C18 reversed-phase for optimal retention of the hydrophobic aromatic system.

- Ionization : Electrospray ionization (ESI) in negative mode for the carboxylic acid group.

- Quantification : Isotope-labeled internal standards (e.g., deuterated analogs) minimize matrix effects .

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

For single-crystal X-ray diffraction studies:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

- Structure Solution : Employ SHELXD for direct methods or SHELXT for charge flipping.

- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically, with the carboxylic acid proton located via Fourier difference maps. Validate using R1 and wR2 residuals (<5%) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Key modifications include:

- Pyrrole Substituents : Introducing electron-withdrawing groups (e.g., -CF3) at the 2,5-positions enhances interactions with hydrophobic enzyme pockets (e.g., PTP 1B inhibition) .

- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole improves metabolic stability while retaining hydrogen-bonding capacity .

- Hybrid Derivatives : Conjugation with oxadiazole or triazole rings (e.g., hydrazide analogs) broadens antibacterial activity .

Advanced: What computational strategies predict binding modes to targets like PTP 1B?

Methodological Answer:

- Docking Workflow :

- Prepare the protein (e.g., PTP 1B, PDB: 1T49) by removing water and adding hydrogens.

- Generate ligand conformers using OMEGA.

- Dock with SILCS-FragMaps (Site Identification by Ligand Competitive Saturation) to map favorable interaction sites .

- Scoring : Prioritize compounds with ligand grid free energy (LGFE) < -24 kcal/mol. For 4-(2,5-dimethylpyrrolyl)benzoic acid, the pyrrole methyl groups contribute to van der Waals interactions in the allosteric pocket .

Advanced: How to resolve contradictions in reported biological activities (e.g., antibacterial vs. antitubercular efficacy)?

Methodological Answer:

- Assay Conditions : Standardize MIC (minimum inhibitory concentration) protocols using Mycobacterium tuberculosis H37Rv for antitubercular studies vs. Staphylococcus aureus for antibacterial screening .

- Metabolic Stability : Test plasma protein binding and microsomal half-life to differentiate intrinsic activity from pharmacokinetic effects.

- Off-Target Profiling : Use kinase or protease panels to identify polypharmacology that may explain divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.